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Compound of Interest

Compound Name: 2-chloro-N-cyclopentylacetamide

Cat. No.: B174213 Get Quote

An In-Depth Technical Guide to the Physicochemical Properties of 2-chloro-N-
cyclopentylacetamide

This guide serves as a comprehensive technical resource for researchers, scientists, and

professionals engaged in drug development and chemical synthesis. It provides a detailed

examination of the physicochemical properties, synthesis, and structural characterization of 2-
chloro-N-cyclopentylacetamide, moving beyond a simple data summary to explain the

causality behind experimental design and analytical interpretation.

Introduction and Chemical Identity
2-chloro-N-cyclopentylacetamide is a halogenated amide that serves as a valuable

intermediate in organic synthesis. Its structure, featuring a reactive chloroacetyl group and a

cyclopentyl moiety, makes it a versatile building block for constructing more complex

molecules, particularly in the development of novel agrochemicals and pharmaceutical agents.

Understanding its fundamental properties is critical for its effective use, optimization of reaction

conditions, and ensuring safe handling.

The identity of 2-chloro-N-cyclopentylacetamide is defined by several key identifiers.[1] Its

molecular formula is C₇H₁₂ClNO, and it has a molecular weight of 161.63 g/mol .[1] The

compound is unambiguously identified by its CAS number, 125674-23-9.[1][2]
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A summary of the key chemical and physical properties of 2-chloro-N-cyclopentylacetamide
is presented below. These values, primarily computed, offer a foundational understanding of

the molecule's behavior in various chemical environments.

Property Value Source

Molecular Formula C₇H₁₂ClNO PubChem[1]

Molecular Weight 161.63 g/mol PubChem[1]

IUPAC Name
2-chloro-N-

cyclopentylacetamide
PubChem[1]

CAS Number 125674-23-9 PubChem[1]

SMILES C1CCC(C1)NC(=O)CCl PubChem[1]

InChIKey
SQWLIYWNXLKVGA-

UHFFFAOYSA-N
PubChem[1]

XLogP3 1.4 PubChem[1]

Hydrogen Bond Donor Count 1 PubChem[1]

Hydrogen Bond Acceptor

Count
1 PubChem[1]

Rotatable Bond Count 2 PubChem[1]

Exact Mass 161.0607417 Da PubChem[1]

Topological Polar Surface Area 29.1 Å² PubChem[1]

Synthesis of 2-chloro-N-cyclopentylacetamide: A
Validated Protocol
The synthesis of 2-chloro-N-cyclopentylacetamide is typically achieved via the nucleophilic

acyl substitution of chloroacetyl chloride with cyclopentylamine. This reaction is straightforward

but requires careful control of conditions to ensure high yield and purity.
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The choice of an anhydrous solvent like dichloromethane is crucial to prevent the hydrolysis of

the highly reactive chloroacetyl chloride, which would form chloroacetic acid and reduce the

yield.[3] A non-nucleophilic base, such as triethylamine, is added to neutralize the hydrochloric

acid byproduct generated during the reaction.[3] This is essential because the formation of HCl

would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The

reaction is initiated at a low temperature (0-5 °C) to manage the exothermic nature of the

acylation, and then allowed to warm to room temperature to drive the reaction to completion.[3]

Synthesis Workflow Diagram

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://pdf.benchchem.com/86/optimizing_reaction_conditions_for_2_Chloro_N_phenethylacetamide_synthesis.pdf
https://pdf.benchchem.com/86/optimizing_reaction_conditions_for_2_Chloro_N_phenethylacetamide_synthesis.pdf
https://pdf.benchchem.com/86/optimizing_reaction_conditions_for_2_Chloro_N_phenethylacetamide_synthesis.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b174213?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Preparation

Reaction

Work-up & Purification

Dissolve Cyclopentylamine (1.0 eq)
and Triethylamine (1.2 eq)

in anhydrous DCM

Cool solution to 0-5 °C
(Ice Bath)

Add Chloroacetyl Chloride (1.1 eq)
dropwise, maintaining T < 10 °C

Under Inert Atmosphere

Allow to warm to RT
and stir for 2-4 hours

Quench with water

Monitor by TLC

Wash with aq. NaHCO₃

then brine

Dry organic layer (e.g., MgSO₄),
filter, and concentrate

2-chloro-N-cyclopentylacetamide

Yields final product

Click to download full resolution via product page

Caption: Workflow for the synthesis of 2-chloro-N-cyclopentylacetamide.
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Step-by-Step Synthesis Protocol
Preparation: In an oven-dried, two-neck round-bottom flask equipped with a magnetic stir bar

and an inert gas inlet, dissolve cyclopentylamine (1.0 equivalent) and triethylamine (1.2

equivalents) in anhydrous dichloromethane (DCM).

Cooling: Cool the stirred solution to 0-5 °C using an ice-water bath.

Addition of Acyl Chloride: Add chloroacetyl chloride (1.1 equivalents) dropwise to the cooled

solution via a dropping funnel over 20-30 minutes. Ensure the internal temperature does not

exceed 10 °C.

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture

to warm to room temperature. Continue stirring for 2-4 hours.

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the

starting amine spot is no longer visible.[3]

Work-up: Quench the reaction by slowly adding deionized water. Transfer the mixture to a

separatory funnel.

Extraction: Wash the organic layer sequentially with a saturated aqueous sodium

bicarbonate (NaHCO₃) solution and then with brine.

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄),

filter, and remove the solvent under reduced pressure using a rotary evaporator to yield the

crude product.

Purification (Optional): If necessary, purify the product further by recrystallization or column

chromatography.

Structural Elucidation and Spectroscopic Validation
The definitive confirmation of the chemical structure of 2-chloro-N-cyclopentylacetamide
relies on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance

(NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[4]
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Spectroscopic Validation Workflow

Spectroscopic Analysis

Data Interpretation

Synthesized Product

¹H & ¹³C NMR Spectroscopy FT-IR Spectroscopy Mass Spectrometry (MS)

Confirm proton environments,
connectivity, and carbon backbone

Identify key functional groups
(Amide C=O, N-H)

Confirm molecular weight
and isotopic pattern of Cl

Structure Validated

Click to download full resolution via product page

Caption: Workflow for the spectroscopic validation of the target compound.

¹H and ¹³C NMR Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

¹H NMR: The proton NMR spectrum will confirm the presence of the different proton

environments: the cyclopentyl ring protons, the methylene protons adjacent to the chlorine

atom, and the N-H proton of the amide.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon, the

chlorinated methylene carbon, and the carbons of the cyclopentyl ring.

Table of Expected ¹H NMR Spectral Data (in CDCl₃)
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Chemical Shift (δ) ppm
(Predicted)

Multiplicity Assignment

~6.5 Broad Singlet N-H

~4.1 Multiplet N-CH (cyclopentyl)

~4.0 Singlet CO-CH₂-Cl

~2.0-1.4 Multiplets Cyclopentyl -CH₂- groups

Protocol for NMR Data Acquisition[4]

Sample Preparation: Dissolve 5-10 mg of 2-chloro-N-cyclopentylacetamide in ~0.6 mL of a

deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of

tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

Data Acquisition (¹H NMR): Acquire the spectrum using a standard single-pulse experiment.

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64

scans.

Data Acquisition (¹³C NMR): Acquire the spectrum using a proton-decoupled pulse sequence

to obtain singlets for all carbon environments.

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule. The

spectrum is characterized by strong absorption bands corresponding to the amide group.

Table of Expected FT-IR Absorption Bands
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Wavenumber (cm⁻¹)
(Typical)

Vibration Type Functional Group

~3300 N-H Stretch Secondary Amide

~1650 C=O Stretch (Amide I) Secondary Amide

~1550 N-H Bend (Amide II) Secondary Amide

~750 C-Cl Stretch Chloroalkane

Protocol for FT-IR Data Acquisition

Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of

the compound with dry KBr powder and pressing it into a thin, transparent disk. Alternatively,

use an Attenuated Total Reflectance (ATR) accessory.

Background Scan: Perform a background scan of the empty sample compartment or the

clean ATR crystal.

Sample Scan: Place the sample in the IR beam path and acquire the spectrum. Typically, 16-

32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and can

provide structural information through fragmentation patterns. A key feature to look for is the

isotopic pattern of chlorine.

Expected Mass Spectrometry Data

Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak. Due to the

presence of chlorine, this will appear as a pair of peaks: one for the ³⁵Cl isotope (M⁺) and

another for the ³⁷Cl isotope (M+2) with a characteristic intensity ratio of approximately 3:1.

Expected m/z values: [M]⁺ at m/z ≈ 161 and [M+2]⁺ at m/z ≈ 163.

Protocol for MS Data Acquisition[4]
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Sample Introduction: Dissolve a small amount of the sample in a suitable volatile solvent

(e.g., methanol or acetonitrile).

Ionization: Introduce the sample into the mass spectrometer. A soft ionization technique such

as Electrospray Ionization (ESI) is recommended to minimize fragmentation and clearly

observe the molecular ion.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

and detected.

Safety and Hazard Information
2-chloro-N-cyclopentylacetamide is classified as a hazardous substance. Adherence to strict

safety protocols is mandatory.

GHS Classification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral,

Category 4) and causes severe skin burns and eye damage (Skin Corrosion, Category 1B).

[1]

Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective

equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab

coat.[5][6] Avoid creating dust and avoid all contact with skin, eyes, and clothing.[6][7]

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep

away from strong oxidants, strong bases, and strong acids.[7]

First Aid:

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while

removing contaminated clothing. Seek immediate medical attention.[5]

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes. Seek

immediate medical attention.[5]

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical

attention.[6]
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Inhalation: Move the victim to fresh air. If not breathing, give artificial respiration. Seek

medical attention.[5]

References
PubChem. (n.d.). 2-chloro-N-cyclopentylacetamide. National Center for Biotechnology
Information.
PubChem. (n.d.). 2-chloro-N-cyclopropylacetamide. National Center for Biotechnology
Information.
International Labour Organization & World Health Organization. (2021). ICSC 0640 - 2-
CHLOROACETAMIDE.
Quality Environmental Containers. (2021, May 23). Safety Data Sheet: 2-Chloroacetamide.
ResearchGate. (2025, August 6). Synthesis of some Heterocyclic Compounds Derived from
2-Chloro-N-p-Tolylacetamide.
PubChemLite. (n.d.). 2-chloro-n-cyclopentylacetamide (C7H12ClNO).
PubChem. (n.d.). 2-Cyclopentylacetamide. National Center for Biotechnology Information.
International Journal of Pharma Sciences and Research. (2012, January 2). SYNTHESIS OF
BIOLOGICALLY ACTIVE 2-CHLORO-N-ALKYL/ARYL ACETAMIDE DERIVATIVES.
Synthonix. (n.d.). 2-Chloro-N-cyclopentylacetamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [physicochemical properties of 2-chloro-N-
cyclopentylacetamide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b174213#physicochemical-properties-of-2-chloro-n-
cyclopentylacetamide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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